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Compound of Interest

Compound Name:
N-(2-cyanophenyl)-N'-

isopropylurea

Cat. No.: B2576034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and

characterization of N-(2-cyanophenyl)-N'-isopropylurea, a substituted urea with potential

applications in medicinal chemistry and drug discovery. This guide details a plausible synthetic

route, outlines experimental protocols, and presents expected characterization data based on

analogous compounds.

Introduction
Substituted ureas are a significant class of compounds in pharmaceutical research, exhibiting a

wide range of biological activities. The incorporation of a cyanophenyl group and an isopropyl

moiety into the urea scaffold presents an interesting scaffold for exploring structure-activity

relationships (SAR) in various therapeutic areas. This guide serves as a practical resource for

the preparation and analysis of N-(2-cyanophenyl)-N'-isopropylurea. While specific biological

data for this compound is not extensively published, related cyanophenyl-urea derivatives have

been investigated for activities such as histone deacetylase (HDAC) inhibition, suggesting

potential avenues for future research.[1][2]

Synthesis of N-(2-cyanophenyl)-N'-isopropylurea
The synthesis of N-(2-cyanophenyl)-N'-isopropylurea can be achieved through the

nucleophilic addition of 2-aminobenzonitrile to isopropyl isocyanate. This reaction is a common
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and efficient method for the formation of unsymmetrical ureas.

Proposed Reaction Scheme
Caption: Reaction scheme for the synthesis of N-(2-cyanophenyl)-N'-isopropylurea.

Experimental Protocol
This protocol is based on general procedures for the synthesis of N-substituted ureas.[3][4]

Materials:

2-Aminobenzonitrile (MW: 118.14 g/mol )

Isopropyl isocyanate (MW: 85.11 g/mol )

Anhydrous Tetrahydrofuran (THF)

Sodium hydride (60% dispersion in mineral oil)

Ethyl acetate (EtOAc)

Hexane

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 2-aminobenzonitrile (1.0 mmol, 118 mg) in anhydrous THF (10 mL) under an

inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 mmol, 44 mg of 60%

dispersion) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30 minutes.
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Cool the reaction mixture back to 0 °C and add isopropyl isocyanate (1.0 mmol, 85 mg)

dropwise.

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by carefully adding saturated aqueous sodium

bicarbonate solution (10 mL).

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium

sulfate.

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude

product.

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate

gradient to yield pure N-(2-cyanophenyl)-N'-isopropylurea.

Characterization
The structural confirmation of the synthesized N-(2-cyanophenyl)-N'-isopropylurea would be

performed using standard analytical techniques. The following tables summarize the expected

characterization data based on analyses of structurally related compounds.[3][5][6]

Physical Properties
Property Expected Value

Molecular Formula C₁₁H₁₃N₃O

Molecular Weight 203.24 g/mol

Appearance White to off-white solid

Melting Point
Not available, requires experimental

determination

Solubility Soluble in DMSO, acetone, and ethyl acetate
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Spectroscopic Data
¹H NMR Spectroscopy (Expected)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.0 - 8.2 d 1H Ar-H

~7.5 - 7.6 t 1H Ar-H

~7.1 - 7.3 m 2H Ar-H

~6.5 - 6.7 s (br) 1H N-H (urea)

~6.1 - 6.3 d 1H N-H (urea)

~3.8 - 4.0 septet 1H -CH(CH₃)₂

~1.1 - 1.2 d 6H -CH(CH₃)₂

Spectra are referenced to a standard solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Chemical

shifts are estimations and may vary.

¹³C NMR Spectroscopy (Expected)
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Chemical Shift (δ, ppm) Assignment

~155 C=O (urea)

~140 Ar-C (C-NH)

~134 Ar-C

~133 Ar-C

~124 Ar-C

~122 Ar-C

~118 C≡N

~105 Ar-C (C-CN)

~42 -CH(CH₃)₂

~23 -CH(CH₃)₂

Chemical shifts are estimations and may vary.

Infrared (IR) Spectroscopy (Expected)

Wavenumber (cm⁻¹) Assignment

~3300 - 3400 N-H stretching

~2220 - 2240 C≡N stretching

~1630 - 1660 C=O stretching (Amide I)

~1550 - 1580 N-H bending (Amide II)

Mass Spectrometry (Expected)

m/z Assignment

~204.1135 [M+H]⁺

~226.0954 [M+Na]⁺
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Experimental and Analytical Workflow
The following diagram illustrates a typical workflow from synthesis to characterization and

preliminary biological evaluation.

Caption: General workflow for the synthesis, characterization, and evaluation of N-(2-
cyanophenyl)-N'-isopropylurea.

Potential Signaling Pathway Involvement
While the specific biological target of N-(2-cyanophenyl)-N'-isopropylurea is not yet defined,

related molecules have shown interaction with histone deacetylases (HDACs). HDACs are

crucial enzymes in epigenetic regulation, and their inhibition can lead to cell cycle arrest and

apoptosis in cancer cells. A hypothetical signaling pathway involving HDAC inhibition is

presented below.
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Caption: Hypothetical signaling pathway involving HDAC inhibition.

Conclusion
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This technical guide provides a foundational framework for the synthesis and characterization

of N-(2-cyanophenyl)-N'-isopropylurea. The detailed protocols and expected analytical data

serve as a valuable resource for researchers in medicinal chemistry and drug development.

Further investigation into the biological activities of this compound is warranted to explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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